molecular formula C9H8N2 B073783 2-Methyl-[1,8]naphthyridine CAS No. 1569-16-0

2-Methyl-[1,8]naphthyridine

Cat. No. B073783
CAS RN: 1569-16-0
M. Wt: 144.17 g/mol
InChI Key: FSWRUYCICUXURT-UHFFFAOYSA-N
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Description

2-Methyl-[1,8]naphthyridine is a nitrogen-containing heterocyclic compound that has attracted attention due to its versatile chemical properties and potential applications in various fields of chemistry. The compound's synthesis, molecular structure, and properties have been extensively studied, leading to a deeper understanding of its characteristics and potential uses.

Synthesis Analysis

The synthesis of 2-Methyl-[1,8]naphthyridine derivatives often involves multi-step chemical reactions. For example, 1,2,3,4-tetrahydro-2,6-naphthyridine has been synthesized from 2-methylpyrazine through a six-step reaction, showcasing the complexity of synthesizing naphthyridine derivatives (Teng Da-wei, 2010). Additionally, improvements in the one-step synthesis of naphthyridine derivatives have been achieved, including their methylation, which is a critical step for modifying the compound's properties (Y. Hamada, I. Takeuchi, M. Hirota, 1971).

Molecular Structure Analysis

The molecular structure of 2-Methyl-[1,8]naphthyridine derivatives has been confirmed through various spectroscopic methods. For instance, the synthesis of novel polycyclic heterocyclic ring systems via photocyclization led to the identification of unique molecular structures, supported by 2D-NMR techniques (M. Musmar, R. Castle, 1994). The crystal structure of certain derivatives reveals extensive hydrogen bonding and π-π interactions, leading to extended networks (Li Li, Jianzheng Li, Hongyan Wang, Hui-Miao Zhang, Wen‐Fu Fu, 2012).

Chemical Reactions and Properties

2-Methyl-[1,8]naphthyridine undergoes various chemical reactions, leading to the formation of novel derivatives with unique properties. For example, reactions with aldehydes have yielded new derivatives with red-fluorescence emissions and two-photon absorptions, indicating the compound's potential in developing fluorescent materials (Li Li, Jianzheng Li, Hongyan Wang, Hui-Miao Zhang, Wen‐Fu Fu, 2012).

Scientific Research Applications

  • Red-Fluorescence Emissions and Two-Photon Absorptions : 2-methyl-1,8-naphthyridine derivatives display red-fluorescence emissions and two-photon absorption properties. These characteristics are influenced by the presence of hydrogen bonds and π-π interactions (Li et al., 2012).

  • Binding Affinity in DNA Duplexes : Substituent modifications on 2-methyl-1,8-naphthyridine significantly affect its binding affinity to cytosine in DNA duplexes. The introduction of methyl groups enhances the binding affinity, which is crucial in DNA interaction studies (Sato et al., 2009).

  • Transition Metal-Free α-Methylation : A novel, environmentally friendly method for α-methylation of 1,8-naphthyridines using dimethyl sulfoxide (DMSO) as a carbon source has been developed. This method provides efficient access to 2-methyl-1,8-naphthyridines (Jiang et al., 2019).

  • Synthesis of 1,8-Naphthyridines : Lithium chloride has been utilized as an efficient catalyst for the synthesis of 1,8-naphthyridines, a process that can be facilitated by microwave irradiation and pestle/mortar methods (Mogilaiah et al., 2006).

  • Ruthenium (II) Complexes Bearing 1,8-Naphthyridine : 1,8-Naphthyridine and terpyridine-analogous ligands coordinated ruthenium (II) complexes have been studied for their chemical and electrochemical properties. This includes the ability to form ruthenium-carbon dioxide complexes (Koizumi et al., 2005).

  • Biological Activities of 1,8-Naphthyridine Derivatives : These compounds have demonstrated a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. They are also investigated in the context of neurological disorders like Alzheimer's disease and multiple sclerosis (Madaan et al., 2015).

Safety And Hazards

2-Methyl-[1,8]naphthyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion or irritation and serious eye damage. It is also classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Future Directions

The synthesis of 1,8-naphthyridines, including 2-Methyl-[1,8]naphthyridine, has been a topic of interest due to their diverse biological activities and photochemical properties . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .

properties

IUPAC Name

2-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWRUYCICUXURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166157
Record name 1,8-Naphthyridine, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-[1,8]naphthyridine

CAS RN

1569-16-0
Record name 1,8-Naphthyridine, 2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Naphthyridine, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1569-16-0
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Synthesis routes and methods I

Procedure details

The compound was prepared according to the procedure as described by E. M. Hawes and D. G. Wibberley, J. Chem. Soc. (C), 1966, 315. To a solution of 2-amino-3-pyridinecarboxaldehyde (2 g, 16 mmol) in ethanol 3 ml) was added acetone (1.9 g, 32 mmol) and peperidine (0.34 g, 4 mmol) and the reaction mixture was refluxed 24 hours. Reaction mixture was cooled to room temperature then concentrated in vacuum. Ether was added to concentrated residue. Solid was filtered and dried to give 1.62 g (69%) yellow solid. NMR (CD3OD) δ 2.76 (s, 3H), 7.52-7.58 (m, 2H), 8.30 (d, 2H, J=8.33 Hz), 8.36-8.39 (m, 1H), 8.39-8.99 (m, 1H).
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
69%

Synthesis routes and methods II

Procedure details

To a suspension of 2-aminonicotinaldehyde (732 mg, 6 mmol) and L-proline (69 mg, 0.6 mmol) in EtOH (15 mL) was added acetone (1.74 g, 30 mmol). Then the mixture was heated at reflux and stirred for 8 h. The resulting mixture was concentrated under reduced pressure to give a residue, which was washed with water (10 mL) and extracted with DCM (15 mL×3). The combined organic layers were washed with brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product 2-methyl-1,8-naphthyridine as a yellow solid (768 mg). MS (ESI): m/z 145 [M+H]+. See e.g., Bioorg. Med. Chem. Lett., 2005, 15, 2679-84.
Quantity
732 mg
Type
reactant
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-3-pyridinecarboxaldehyde (from step c, 24.57 g) in acetone (750 mL) was added proline (2.3 g, 20 mmole), then the mixture was heated to reflux. After 48 hr the mixture was cooled to RT, filtered, and concentrated. Flash column chromatography on silica gel (35% acetone/hexanes) gave the title compound (18.5 g, 64% over 3 steps) as an orangish-yellow solid: 1H NMR (300 MHz, CDCl3) δ 9.07 (m, 1 H), 8.10 (m, 2H), 7.40 (m, 2H), 2.80 (s, 3H); MS (ES) m/e 145 (M+H)+.
Quantity
24.57 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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